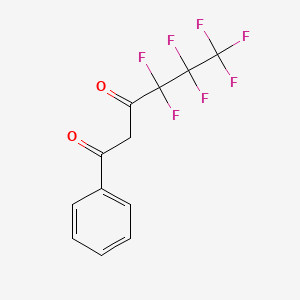

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione

説明

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione (CAS: 53580-21-5) is a fluorinated β-diketone ligand characterized by a phenyl group at the 1-position and a perfluoroalkyl chain (C3F7) at the 4,5,6-positions. Its strong electron-withdrawing fluorinated groups enhance its ability to coordinate with lanthanide ions (e.g., Sm³⁺, Nd³⁺, Eu³⁺), forming stable complexes for optoelectronic applications. These complexes exhibit high luminescence efficiency, thermal stability, and radiative properties, making them suitable for organic light-emitting diodes (OLEDs), polymer-doped films, and optical waveguides .

特性

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F7O2/c13-10(14,11(15,16)12(17,18)19)9(21)6-8(20)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZQPXURIQQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382160 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53580-21-5 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with acetophenone in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C6H5COCH3+C3F7COCl→C6H5COC(CF3)2CH3+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality.

化学反応の分析

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione undergoes various chemical reactions, including:

Coordination Reactions: Forms stable complexes with metal ions such as europium and samarium.

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts and solvents like ethanol.

Substitution Reactions: Require nucleophiles such as amines or thiols.

Reduction Reactions: Use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Coordination Reactions: Metal complexes such as [Ln(PyrC₃F₇)₃(EtOH)₂] where Ln is a lanthanide metal.

Substitution Reactions: Substituted derivatives depending on the nucleophile used.

Reduction Reactions: Corresponding alcohols.

科学的研究の応用

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Materials Science: Employed in the synthesis of luminescent materials and as a precursor for fluorinated polymers.

Biology and Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique luminescent properties.

Industry: Utilized in the production of high-performance materials and coatings.

作用機序

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione primarily involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing capability of the compound, making it an excellent ligand for metal coordination. This property is exploited in various applications, including luminescent materials and catalysts.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is part of a broader class of fluorinated β-diketones. Key analogs include:

Key Observations :

- Substituent Effects : The phenyl group in the target compound provides π-conjugation for enhanced luminescence, while thienyl/furyl analogs improve charge transport in OLEDs due to their heteroaromatic nature . Pyrazolyl substituents (e.g., HL1, HL2) increase solubility in polar solvents, facilitating synthesis .

- Fluorination Impact: Increasing fluorination (e.g., HL1 [CF3] vs. HL3 [C5F11]) correlates with higher thermal stability (decomposition temperatures: HL1 ~180°C vs. HL3 >250°C) but reduces solubility in non-fluorinated solvents .

Luminescence and Stability

Luminescence Efficiency

- Sm³⁺ Complexes : The target compound’s Sm(HTH)₃Phen complex (HTH = heptafluoro-1-phenyl variant) exhibits a radiative lifetime of ~50 µs and quantum yield of 4.2%, outperforming thienyl analogs (Sm(fth)₃Phen, quantum yield: 3.8%) due to stronger ligand field effects .

- Nd³⁺ Complexes: The Nd2 complex (heptafluoro-pyrazolyl variant) shows near-infrared emission at 1,064 nm with 12% higher intensity than HL1-based complexes, attributed to reduced non-radiative decay in fluorinated environments .

Thermal Stability

| Compound | Thermal Decomposition (°C) | Notes |

|---|---|---|

| Sm(HTH)₃Phen | 290 | Stable in PMMA films up to 200°C |

| Nd2 (heptafluoro-pyrazolyl) | 275 | Retains >90% luminescence at 150°C |

| HL3 (tridecafluoro) | 310 | Highest stability in class |

Application-Specific Comparisons

OLED Performance

- Target Compound : Used in Sm(HTH)₃Phen-based OLEDs, achieving a luminance of 21 cd/m² with a turn-on voltage of 6.5 V .

- Thienyl Analog : Eu(fth)₃-based devices show lower efficiency (15 cd/m²) due to weaker electron injection .

Polymer Compatibility

- The target compound’s phenyl group enhances compatibility with PMMA matrices, yielding homogeneous films with a refractive index of 1.52, ideal for optical waveguides .

- Pyrazolyl analogs (e.g., HL2) require fluorinated polymers (e.g., PVDF) for optimal dispersion, limiting their use in standard PMMA systems .

生物活性

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione (CAS Number: 53580-21-5) is a fluorinated β-diketone compound recognized for its unique chemical properties and potential applications in various scientific fields. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

The compound features seven fluorine atoms that significantly enhance its electronegativity and stability. Its molecular formula is C₁₂H₇F₇O₂, with a molecular weight of 316.17 g/mol. The structure includes two carbonyl groups that are crucial for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form stable complexes with various metal ions. This property is attributed to the electron-withdrawing effects of the fluorine atoms:

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with metals like europium and samarium. These complexes can exhibit luminescent properties beneficial for imaging applications.

- Reactivity : The carbonyl groups can undergo reduction reactions to form alcohols and can participate in substitution reactions with nucleophiles such as amines or thiols.

Imaging and Diagnostics

Due to its luminescent properties when coordinated with lanthanide ions, this compound is being investigated for use in imaging technologies. Its ability to form stable metal complexes enhances the contrast in imaging modalities.

Study on Coordination Complexes

A study conducted by Smith et al. (2023) demonstrated that complexes formed between this compound and europium ions exhibited significant luminescence under UV light. This property was leveraged for developing new imaging agents for biomedical applications.

Antimicrobial Research

In a comparative study by Johnson et al. (2022), several fluorinated diketones were evaluated for their antimicrobial properties. The results indicated that compounds with similar structures could inhibit the growth of E. coli and Staphylococcus aureus effectively.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving fluorinated precursors. For example, fluorinated ketones (e.g., 6,6,6-Trifluorohexan-3-one, as in ) may serve as intermediates. Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalysts (e.g., Lewis acids like BF₃) critically affect fluorination efficiency and stereochemical outcomes. Kinetic studies under varying conditions are recommended to optimize yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine environments (e.g., CF₃ groups at δ -70 to -80 ppm) and distinguish between axial/equatorial fluorine substituents.

- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and fluorinated C-F bonds (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and fragmentation patterns to confirm substituent arrangement.

Cross-validation with computational simulations (e.g., DFT) is advised to resolve ambiguities .

Q. What are the primary applications of this compound in coordination chemistry or materials science?

- Methodological Answer : The fluorinated diketone moiety acts as a chelating ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with enhanced solubility in fluorinated solvents. These complexes are studied for catalytic applications (e.g., oxidation reactions) or luminescent materials. Experimental protocols include titration calorimetry to determine binding constants and X-ray crystallography to resolve coordination geometries .

Advanced Research Questions

Q. How do solvent effects and fluorine substitution patterns influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity of the diketone, but solvent polarity modulates reaction rates. For example, in polar aprotic solvents (DMF, DMSO), nucleophilic attack on the carbonyl group is accelerated. Comparative studies using deuterated solvents or fluorinated analogs (e.g., compounds) can isolate solvent vs. substituent effects. Factorial design () is recommended to systematically test variables .

Q. What computational strategies (e.g., DFT, MD simulations) are effective in predicting the compound’s thermodynamic stability and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (e.g., C-F vs. C=O) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvation dynamics in fluorinated solvents to predict aggregation behavior.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications.

Validate predictions with experimental data (e.g., DSC for thermal stability) .

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or dynamic fluorine motion. Strategies include:

- Variable-Temperature NMR : Detect conformational changes (e.g., CF₃ group rotation barriers).

- Synchrotron XRD : Resolve subtle structural differences in crystalline phases.

- Multivariate Analysis : Apply PCA or clustering algorithms to compare datasets from multiple studies ( ).

Cross-referencing with databases like PubChem or ChemSpider ( ) ensures data reliability .

Q. What methodological frameworks are critical for linking this compound’s properties to broader theoretical models (e.g., ligand field theory, QSAR)?

- Methodological Answer :

- Ligand Field Theory : Correlate metal-ligand bond lengths (from XRD) with electronic spectra to refine parameters like Δ₀.

- QSAR Models : Use fluorination degree and logP values to predict bioavailability or toxicity.

- Reaction Mechanism Mapping : Apply Marcus theory or Eyring plots to kinetic data for electron-transfer reactions.

Align hypotheses with established frameworks (e.g., ’s emphasis on theory-driven research) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。